Methyl 4,5-dimethoxy-2-(methylamino)benzoate

Description

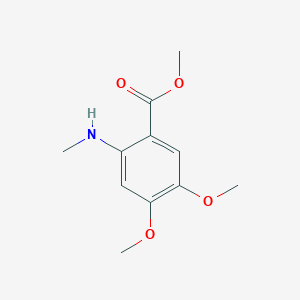

Methyl 4,5-dimethoxy-2-(methylamino)benzoate is a substituted benzoate ester featuring a methylamino (-NHCH₃) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions. This compound is structurally related to anthranilate derivatives, which are known for their roles in pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

methyl 4,5-dimethoxy-2-(methylamino)benzoate |

InChI |

InChI=1S/C11H15NO4/c1-12-8-6-10(15-3)9(14-2)5-7(8)11(13)16-4/h5-6,12H,1-4H3 |

InChI Key |

PENMFYMTGLWVNB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1C(=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dimethoxy-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . Another method includes the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Cyclization Reactions

These reactions form heterocyclic structures, such as 1,4-benzodiazepines or quinazolinones.

Hydrolysis

Hydrolysis of the ester group converts it to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (25% aqueous), methanol/water | 88.26% | 4-(Methylamino)benzoic acid |

Aminolysis

The methylamino group can undergo aminolysis, though detailed mechanisms for this compound are inferred from studies on methyl benzoate.

-

Mechanism : Concerted or stepwise pathways with similar activation energies. Base catalysis (e.g., ammonia) facilitates proton transfer .

Substitution Reactions

Functional groups enable substitutions, such as:

-

Oxidation : Conversion of methoxy to hydroxyl or keto groups.

-

Alkylation : Introduction of alkyl groups via nucleophilic attack.

-

Reduction : Transformation of nitro groups (if present) to amino groups.

Cyclization Mechanism

Studies on related compounds suggest a two-step process:

-

Formation of an aza-oxyallyl cation intermediate.

-

Intramolecular nucleophilic attack to form the heterocyclic product .

Aminolysis Pathway

Density functional theory (DFT) studies on methyl benzoate reveal:

-

Concerted vs. Stepwise : Both pathways have comparable activation energies.

-

Base Catalysis : Ammonia acts as a general base, lowering activation energy .

Reactivity Influencing Factors

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(methylamino)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4,5-dimethoxy-2-(methylamino)benzoate with key analogs based on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilic substitution resistance, whereas electron-donating groups (e.g., methylamino) enhance nucleophilic reactivity. Bulky substituents (e.g., benzamido in ) introduce steric hindrance, affecting reaction yields in coupling reactions.

Synthetic Routes: Trifluoromethylation () employs Cu/hydroquinone systems, contrasting with the milder conditions needed for introducing methylamino groups, which may require protective strategies. Phenylethynyl derivatives () are synthesized via Sonogashira coupling, highlighting the versatility of palladium-catalyzed methods for aromatic systems.

Physicochemical Properties: Lipophilicity increases with aromatic or heterocyclic substituents (e.g., benzofuran in ), impacting bioavailability.

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, inferences from structural analogs suggest:

- Bioactivity Potential: Methylamino groups may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-nitrogenous substituents.

- Synthetic Challenges : Introducing -NHCH₃ requires careful control to avoid oxidation or side reactions, necessitating protective groups or advanced catalysts.

Biological Activity

Methyl 4,5-dimethoxy-2-(methylamino)benzoate, a compound belonging to the class of substituted benzoates, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H13NO4

- Molecular Weight : 213.22 g/mol

The compound features methoxy groups at the 4 and 5 positions and a methylamino group at the 2 position of the benzoate ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.34 ± 1.05 |

| MDA-MB-231 | 8.67 ± 0.92 |

| HCT116 (Colon Cancer) | 15.45 ± 1.25 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle proteins such as cyclin-dependent kinases (CDKs) .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. The compound exhibited notable activity against several Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.010 |

These findings suggest that the compound may be a promising candidate for developing new antibacterial agents .

Neuroprotective Effects

In addition to its anticancer and antibacterial properties, this compound has shown potential neuroprotective effects. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

- AChE Inhibition : The compound displayed an IC50 value of 20.5 ± 0.3 µM against AChE, indicating moderate inhibitory activity compared to standard drugs .

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Antibacterial Efficacy : In a controlled trial assessing the antibacterial properties against Staphylococcus aureus, the compound effectively reduced bacterial load in vitro and showed promise for further development as an antibacterial agent.

Q & A

Q. Optimization Strategies :

- Use triflic acid (TfOH) as a catalyst for cyclization or functional group activation, as demonstrated in analogous benzoate syntheses (e.g., 99% yield for Methyl 4,5-dimethoxy-2-(phenylethynyl)benzoate) .

- Control temperature (e.g., 45°C for 1 hour) to minimize side reactions, as seen in triazine-linked benzoate derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- H NMR : Prioritize signals for methoxy groups (δ 3.85–3.91 ppm, singlet) and methylamino protons (δ 2.8–3.2 ppm, broad). Aromatic protons in the dimethoxy-substituted ring typically appear as singlets (δ 6.8–7.5 ppm) .

- C NMR : Identify ester carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm).

- MS (ESI) : Look for [M+H] or [M+Na] peaks to confirm molecular weight.

Validation : Cross-reference with literature data for analogous compounds (e.g., Methyl 2-(thiophen-3-ylethynyl)benzoate) to confirm substituent effects .

Advanced: How do competing reaction pathways impact the regioselectivity of this compound formation, and what strategies mitigate unwanted byproducts?

Answer:

- Competing Pathways :

- Undesired O-methylation instead of N-methylation due to competing nucleophilic sites.

- Oxidative degradation of the methylamino group under harsh conditions.

Q. Mitigation Strategies :

- Use protecting groups (e.g., Boc for amines) during methoxy installation .

- Employ mild reducing agents (e.g., NaBH) for reductive amination to prevent over-reduction .

- Monitor reaction progress via TLC or inline IR spectroscopy to halt reactions at optimal conversion.

Advanced: What discrepancies exist in reported melting points or spectral data for this compound, and how should researchers validate these parameters?

Answer:

- Reported Variations : Melting points may differ due to polymorphic forms or solvent-dependent crystallization (e.g., 114–116°C for Methyl 4,5-dimethoxy-2-(phenylethynyl)benzoate vs. 162–163°C for structurally similar esters) .

- Validation Protocols :

- Perform DSC analysis to confirm thermal behavior.

- Compare H NMR integrals with stoichiometric expectations to assess purity.

- Reproduce synthesis using literature methods (e.g., triflic acid-mediated cyclization ).

Advanced: How does the steric and electronic environment of the methylamino group influence the compound's reactivity in subsequent derivatization reactions?

Answer:

- Steric Effects : The methylamino group’s bulk may hinder electrophilic aromatic substitution at the ortho position.

- Electronic Effects : The amine’s electron-donating nature activates the aromatic ring for nucleophilic attacks but deactivates it toward electrophiles.

Q. Applications :

- Use as a boronate ester precursor (e.g., Methyl 4,5-dimethoxy-2-(dioxaborolan-2-yl)benzoate) for Suzuki-Miyaura cross-coupling .

- Derivatize via acylation or sulfonylation to enhance solubility for biological assays .

Methodological: What chromatographic purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc) to separate polar byproducts.

- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for enantiomeric resolution if chirality is introduced .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogous esters .

Application: In multi-step organic syntheses, how is this compound employed as a building block for bioactive molecules?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing benzoxazinone derivatives with pesticidal activity (e.g., emamectin benzoate derivatives ).

- Peptide Mimetics : The methylamino group serves as a handle for coupling with carboxylic acids or isocyanates .

- Metal Coordination : The amine and ester moieties can act as ligands for transition-metal catalysts in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.